

Fmoc-Cys(Mtt)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Cys(Mtt)-OH**

Cat. No.: **B613542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(Mtt)-OH, or $\text{Na}-(9\text{-Fluorenylmethoxycarbonyl})\text{-S-(4-methyltrityl)-L-cysteine}$, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its strategic use enables the controlled and selective formation of disulfide bonds, a key structural feature in a vast array of biologically active peptides and proteins. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of complex peptides.

Core Properties of Fmoc-Cys(Mtt)-OH

The utility of **Fmoc-Cys(Mtt)-OH** in peptide synthesis is underscored by its distinct chemical characteristics. The quantitative data for this compound are summarized below.

Property	Value	Reference
Chemical Formula	C ₃₈ H ₃₃ NO ₄ S	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	599.74 g/mol	[1] [2] [3] [4] [6]
Exact Mass	599.21302971 Da	[2] [4]
CAS Number	269067-38-1	[1] [3] [4] [8]
Appearance	White to off-white powder	[6]
Storage Conditions	2-8°C, sealed in a dry environment	[1] [3]

Strategic Applications in Peptide Chemistry

Fmoc-Cys(Mtt)-OH is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring selective manipulation of cysteine residues. The S-4-methyltrityl (Mtt) protecting group is strategically employed due to its acid lability, which is significantly greater than that of other common cysteine protecting groups like trityl (Trt).[\[8\]](#) This property allows for the orthogonal deprotection of the Mtt group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[\[8\]](#)

This selective deprotection is instrumental in:

- On-resin disulfide bond formation: The ability to expose a specific cysteine thiol group on the resin allows for directed disulfide bridge formation, which is crucial for synthesizing cyclic peptides with defined structures.[\[3\]](#)[\[9\]](#)
- Synthesis of peptides with multiple disulfide bonds: In conjunction with other orthogonally protected cysteine derivatives, **Fmoc-Cys(Mtt)-OH** facilitates the regioselective formation of multiple disulfide linkages within a single peptide chain.
- Site-specific conjugation: The deprotected thiol group can serve as a handle for the site-specific attachment of various moieties, including fluorescent labels, cytotoxic drugs in antibody-drug conjugates (ADCs), or polymers for biomaterial development.[\[2\]](#)

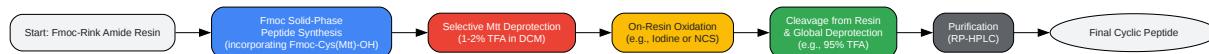
Experimental Protocols

Selective On-Resin Deprotection of the Mtt Group

This protocol details the procedure for the selective removal of the S-Mtt protecting group from a cysteine residue in a peptide synthesized on a solid support.

Materials:

- Peptidyl-resin containing a Cys(Mtt) residue
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) as a scavenger
- N,N-Dimethylformamide (DMF)
- 1% Diisopropylethylamine (DIEA) in DMF (v/v)


Procedure:

- Swell the peptidyl-resin in DCM for 30 minutes.
- Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM (v/v/v). A low concentration of TFA is critical for selective deprotection.^[9]
- Drain the DCM from the swollen resin.
- Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
- Gently agitate the resin at room temperature for 30 minutes. A faint yellow-orange color in the solution indicates the release of the Mtt cation.
- Filter the resin and wash thoroughly with DCM (3 x).
- To ensure complete removal of the Mtt group, the deprotection step (steps 4-6) can be repeated.

- Wash the resin with DMF (3 x).
- Neutralize the resin by washing with 1% DIEA in DMF (2 x).
- Wash the resin again with DMF (3 x) and DCM (3 x). The resin is now ready for subsequent reactions, such as on-resin cyclization or conjugation.

Visualizing the Workflow: Selective Deprotection and Cyclization

The following diagram illustrates the logical workflow for the synthesis of a cyclic peptide utilizing **Fmoc-Cys(Mtt)-OH**.

[Click to download full resolution via product page](#)

Workflow for Cyclic Peptide Synthesis using **Fmoc-Cys(Mtt)-OH**.

This diagram outlines the key stages, from the initial solid-phase synthesis to the final purified cyclic peptide, highlighting the critical step of selective Mtt group deprotection that enables on-resin cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. cem.de [cem.de]

- 4. FMOC-D-CYS(MTT)-OH [myskinrecipes.com]
- 5. biotage.com [biotage.com]
- 6. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminoxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- To cite this document: BenchChem. [Fmoc-Cys(Mtt)-OH: A Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613542#fmoc-cys-mtt-oh-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

